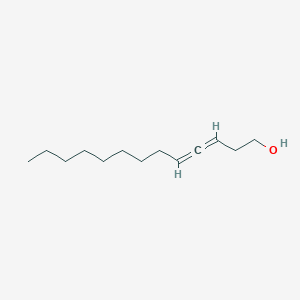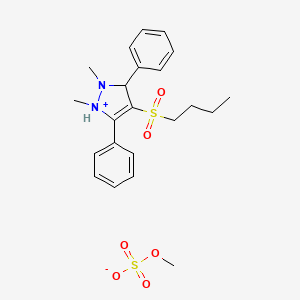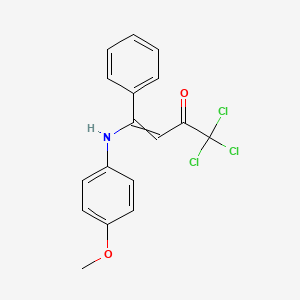
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is a compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutene ring, which is substituted with two dicarbonitrile groups and two diphenylmethylene groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- typically involves the reaction of cyclobutene derivatives with appropriate nitrile and diphenylmethylene reagents. One common method involves the use of 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene as a precursor. This compound can be synthesized through a series of reactions, including bromination and subsequent substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Applications De Recherche Scientifique
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- has several scientific research applications:
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism by which 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- exerts its effects is primarily related to its ability to form aggregates and crystalline structures. These aggregates can emit efficiently, with the crystalline aggregates emitting brighter and bluer lights than their amorphous counterparts . The molecular targets and pathways involved in these processes are still under investigation, but they likely involve interactions with various photophysical and electronic states.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenyl-3,4-bis(diphenylmethylene)-1-cyclobutene: This compound is similar in structure and exhibits similar photophysical properties.
1,2-Dibromo-3,4-bis(diphenylmethylene)cyclobutene: Used as a precursor in the synthesis of the target compound.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is unique due to its specific combination of nitrile and diphenylmethylene groups, which impart distinct photophysical properties. Its ability to form efficient emitting aggregates and crystalline structures sets it apart from other similar compounds.
Propriétés
Numéro CAS |
59501-05-2 |
|---|---|
Formule moléculaire |
C32H20N2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3,4-dibenzhydrylidenecyclobutene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2/c33-21-27-28(22-34)32(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)31(27)29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H |
Clé InChI |
HCJGVSGXWHLONZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C(=C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C#N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)

![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)



![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)



